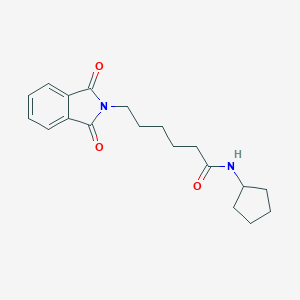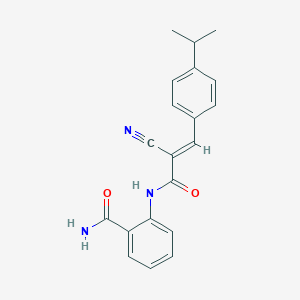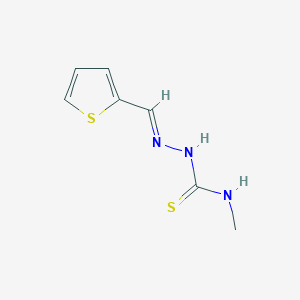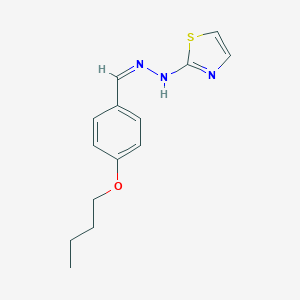
6-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-hexanoic acid cyclopentylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-hexanoic acid cyclopentylamide, commonly known as CPI-613, is a novel anticancer drug that has shown promising results in clinical trials. It is a small molecule that targets the mitochondrial tricarboxylic acid (TCA) cycle, a key metabolic pathway that is altered in many cancer cells. CPI-613 has been shown to induce selective apoptosis in cancer cells while sparing normal cells, making it a promising therapeutic agent for the treatment of various types of cancer.
Mecanismo De Acción
CPI-613 targets the 6-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-hexanoic acid cyclopentylamide cycle enzymes, specifically the alpha-ketoglutarate dehydrogenase (α-KGDH) and pyruvate dehydrogenase (PDH) complexes. These enzymes play a critical role in the energy metabolism of cancer cells, and their inhibition by CPI-613 leads to a disruption in the this compound cycle and a decrease in ATP production. This, in turn, leads to an increase in oxidative stress and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
CPI-613 has been shown to induce selective apoptosis in cancer cells while sparing normal cells. It has also been shown to inhibit tumor growth and induce tumor regression in various animal models. CPI-613 has been tested in clinical trials for the treatment of various types of cancer, including pancreatic cancer, acute myeloid leukemia, and lymphoma, and has shown promising results.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CPI-613 is its selective toxicity towards cancer cells, which makes it a promising therapeutic agent for the treatment of various types of cancer. However, one of the limitations of CPI-613 is its relatively low solubility in water, which can make it difficult to administer in clinical settings.
Direcciones Futuras
There are several future directions for the research and development of CPI-613. One potential direction is the combination of CPI-613 with other anticancer agents to improve its efficacy and reduce the risk of drug resistance. Another potential direction is the development of more soluble forms of CPI-613 that can be administered more easily in clinical settings. Additionally, further studies are needed to elucidate the precise mechanism of action of CPI-613 and to identify biomarkers that can predict its efficacy in different types of cancer.
Métodos De Síntesis
CPI-613 is synthesized through a multi-step process that involves the condensation of two key intermediates, namely, 2,5-dioxo-pyrrolidin-1-yl-acetic acid and 2-amino-hexanoic acid. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
CPI-613 has been extensively studied in preclinical and clinical settings for its anticancer properties. It has been shown to inhibit the 6-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-hexanoic acid cyclopentylamide cycle enzymes, leading to a decrease in ATP production and an increase in oxidative stress in cancer cells. This, in turn, leads to the induction of apoptosis in cancer cells. CPI-613 has been tested in various cancer cell lines and animal models, and has shown efficacy in inhibiting tumor growth and inducing tumor regression.
Propiedades
Fórmula molecular |
C19H24N2O3 |
|---|---|
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
N-cyclopentyl-6-(1,3-dioxoisoindol-2-yl)hexanamide |
InChI |
InChI=1S/C19H24N2O3/c22-17(20-14-8-3-4-9-14)12-2-1-7-13-21-18(23)15-10-5-6-11-16(15)19(21)24/h5-6,10-11,14H,1-4,7-9,12-13H2,(H,20,22) |
Clave InChI |
MJWLPAVCJNZQGR-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)NC(=O)CCCCCN2C(=O)C3=CC=CC=C3C2=O |
SMILES canónico |
C1CCC(C1)NC(=O)CCCCCN2C(=O)C3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Amino-5-(3-morpholin-4-ylpropyl)pyrrolo[2,3-b]pyrazine-2,3,7-tricarbonitrile](/img/structure/B255194.png)


![4-(2-methylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}butanamide](/img/structure/B255201.png)
![Ethyl 4-{2-[(2-methylphenoxy)acetyl]hydrazino}-4-oxobutanoate](/img/structure/B255205.png)
![2-[(E)-{2-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]hydrazinylidene}methyl]benzoic acid](/img/structure/B255208.png)
![3-ethyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B255211.png)
![3-[3-(1-Azepanyl)-3-oxopropyl]-5-(4-ethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B255212.png)

![4-(4-fluorophenyl)-N-[(Z)-(2-fluorophenyl)methylideneamino]-1,3-thiazol-2-amine](/img/structure/B255214.png)
![3-[(Z)-[[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazinylidene]methyl]phenol](/img/structure/B255215.png)

![N-[4-(benzyloxy)phenyl]-2-cyano-3-phenylacrylamide](/img/structure/B255219.png)
